molecular formula C16H22N2O4 B6336777 Boc-(R)-alpha-(2-pyridinylmethyl)-proline CAS No. 959576-41-1

Boc-(R)-alpha-(2-pyridinylmethyl)-proline

Cat. No.: B6336777
CAS No.: 959576-41-1
M. Wt: 306.36 g/mol
InChI Key: RCKWNICGDIAROK-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-®-alpha-(2-pyridinylmethyl)-proline is a compound that features a pyridine ring attached to a proline derivative The Boc group, or tert-butoxycarbonyl group, is commonly used in organic synthesis to protect amines from unwanted reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-alpha-(2-pyridinylmethyl)-proline typically involves the protection of the amino group of proline with a Boc group, followed by the introduction of the pyridinylmethyl group. One common method involves the use of pyridin-2-ylmethyl alcohols and ketones through a base-promoted C-alkylation strategy. This approach is efficient and environmentally benign, providing high yields and broad functional group tolerance .

Industrial Production Methods

the principles of green chemistry and continuous flow synthesis, such as the use of Raney nickel in a flow system, can be applied to scale up the production of similar compounds .

Chemical Reactions Analysis

Types of Reactions

Boc-®-alpha-(2-pyridinylmethyl)-proline can undergo various types of chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the pyridine ring or the proline derivative.

    Substitution: The Boc group can be substituted under acidic conditions to reveal the free amine.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridine N-oxides, while reduction can yield various reduced forms of the pyridine ring.

Scientific Research Applications

Boc-®-alpha-(2-pyridinylmethyl)-proline has several applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-®-alpha-(2-pyridinylmethyl)-proline involves its interaction with specific molecular targets. The Boc group protects the amine, allowing selective reactions at other sites. The pyridinylmethyl group can participate in various interactions, such as hydrogen bonding and π-π stacking, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-®-alpha-(2-pyridinylmethyl)-proline is unique due to the combination of the Boc-protected proline and the pyridinylmethyl group. This combination allows for selective reactions and interactions that are not possible with simpler compounds.

Properties

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-15(2,3)22-14(21)18-10-6-8-16(18,13(19)20)11-12-7-4-5-9-17-12/h4-5,7,9H,6,8,10-11H2,1-3H3,(H,19,20)/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKWNICGDIAROK-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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